molecular formula C5H10ClNO2S B1589436 Piperidine-1-sulfonyl Chloride CAS No. 35856-62-3

Piperidine-1-sulfonyl Chloride

Cat. No.: B1589436
CAS No.: 35856-62-3
M. Wt: 183.66 g/mol
InChI Key: QQJYAXDCMMXECR-UHFFFAOYSA-N
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Description

Molecular Structure and Electronic Configuration

Piperidine-1-sulfonyl chloride (CAS 35856-62-3) is an organosulfur compound with the molecular formula C₅H₁₀ClNO₂S and a molecular weight of 183.66 g/mol . Its structure consists of a six-membered piperidine ring (C₅H₁₁N) bonded to a sulfonyl chloride group (-SO₂Cl). The sulfonyl group adopts a tetrahedral geometry around the sulfur atom, with two double-bonded oxygen atoms and a single bond to the chloride atom. The piperidine nitrogen atom exhibits sp³ hybridization , contributing to the chair conformation of the ring system .

The SMILES notation (ClS(=O)(=O)N1CCCCC1) and InChI key (QQJYAXDCMMXECR-UHFFFAOYSA-N) highlight the connectivity of the sulfonyl chloride moiety to the piperidine nitrogen . Electronic resonance structures delocalize the negative charge across the sulfonyl group, enhancing its electrophilic character. The nitrogen lone pair in the piperidine ring participates in weak hyperconjugation with the sulfonyl group, as evidenced by computational studies of related sulfonyl chlorides .

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a density of 1.308 g/mL at 25°C . Key physicochemical parameters include:

Property Value Source
Boiling Point 274.2 ± 7.0°C at 760 mmHg
Refractive Index (n²⁰/D) 1.494
Solubility Miscible with polar solvents
Vapor Pressure (estimated) 0.02 mmHg at 25°C (via Antoine equation)

The compound’s low volatility and high density reflect strong intermolecular interactions, including dipole-dipole forces from the polar sulfonyl chloride group and van der Waals forces from the piperidine ring. Its solubility in dichloromethane, acetone, and tetrahydrofuran makes it suitable for synthetic applications .

Stereochemical Features and Conformational Dynamics

The piperidine ring exists predominantly in a chair conformation , with the sulfonyl chloride group occupying either an axial or equatorial position relative to the nitrogen atom. Computational studies reveal that the equatorial conformation is more stable by 0.72 kcal/mol in the neutral state due to reduced steric hindrance . However, upon ionization or interaction with electrophiles, the axial-like conformation becomes energetically favorable .

Nitrogen inversion occurs with a free energy barrier of 6.1 kcal/mol , enabling rapid interconversion between conformers . Ring puckering dynamics further modulate reactivity, as demonstrated by vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy . The sulfonyl chloride group’s orientation influences nucleophilic attack trajectories, with equatorial positioning favoring backside displacement mechanisms .

Stability Profiles and Degradation Kinetics

This compound undergoes hydrolysis in aqueous environments via an Sₙ2 mechanism , producing piperidine-1-sulfonic acid and hydrochloric acid:
$$ \text{C₅H₁₀ClNO₂S + H₂O → C₅H₁₁NO₃S + HCl} $$
Kinetic studies of analogous sulfonyl chlorides show pH-dependent rates , with alkaline conditions accelerating hydrolysis (ρ = +1.56 in Hammett plots) . At 25°C, the half-life in neutral water is approximately 48 hours , decreasing to <1 hour in 1M NaOH .

Thermal decomposition above 150°C releases sulfur dioxide (SO₂) and hydrogen chloride (HCl), leaving residual piperidine derivatives. Storage recommendations include inert atmospheres (argon or nitrogen) and temperatures below -20°C to minimize degradation .

Degradation Pathway Conditions Products
Hydrolysis H₂O, pH 7–11 C₅H₁₁NO₃S, HCl
Thermolysis >150°C SO₂, HCl, C₅H₁₁N
Nucleophilic substitution ROH, RNH₂ RSO₂C₅H₁₀N, HCl

The compound’s stability in anhydrous organic solvents (e.g., THF, DCM) exceeds 6 months when stored under moisture-free conditions .

Properties

IUPAC Name

piperidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2S/c6-10(8,9)7-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJYAXDCMMXECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461561
Record name Piperidine-1-sulfonyl Chloride
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URL https://comptox.epa.gov/dashboard/DTXSID50461561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35856-62-3
Record name Piperidine-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-1-sulfonyl chloride
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Preparation Methods

Direct Sulfonylation of Piperidine

  • Reaction: Piperidine reacts with sulfonyl chloride (e.g., tosyl chloride) in the presence of a base such as triethylamine or an inorganic base (e.g., Na2CO3) in an organic solvent.
  • Conditions: Temperature is maintained between 0°C and room temperature to avoid side reactions.
  • Mechanism: The nucleophilic nitrogen of piperidine attacks the sulfur atom of sulfonyl chloride, displacing chloride ion and forming the sulfonamide linkage.
  • Example: Maintaining pH at 9.0 using aqueous Na2CO3 during the addition of benzenesulfonyl chloride at 0–5°C, followed by stirring at 30°C until completion.

Protection and Subsequent Sulfonylation

  • Stepwise Approach: Piperidine nitrogen is first protected (e.g., with Boc group) to control reactivity and improve selectivity.
  • Typical Steps:
    • Reduction: Starting from 1-benzyl-4-piperidone, catalytic hydrogenation with sodium borohydride or Pd/C yields a protected intermediate.
    • Debenzylation: Catalytic removal of benzyl protecting group using palladium on carbon.
    • Boc Protection: Reaction with di-tert-butyl dicarbonate in the presence of triethylamine.
    • Sulfonylation: Reaction of the Boc-protected piperidine with tosyl chloride at room temperature to form piperidine-1-sulfonyl chloride derivatives.
  • Advantages: This method offers higher yields, better purity, and safer handling due to mild reaction conditions.

Detailed Reaction Parameters and Yields

Step Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Notes
Hydrogenation Reduction 1-benzyl-4-piperidone, NaBH4 or Pd/C 0 to 25 Several hrs High Produces intermediate A; hydride transfer reduces ketone to alcohol
Debenzylation Pd/C catalyst, H2 gas Room temp Hours High Removes benzyl protecting group to yield intermediate B
Boc Protection Di-tert-butyl dicarbonate, triethylamine Room temp 1-3 hrs High Protects nitrogen for selective sulfonylation
Sulfonylation Tosyl chloride, triethylamine 20-25 1-4 hrs High Forms this compound derivative; mild conditions, easy workup
Direct Sulfonylation Piperidine, sulfonyl chloride, Na2CO3 (aqueous) 0-30 1-2 hrs Moderate Requires pH control; suitable for simple derivatives

Analytical and Purification Notes

  • Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.
  • Purification: After reaction completion, acidification (e.g., with HCl) precipitates the product, which is filtered and washed.
  • Spectroscopic Characterization: IR spectra show characteristic S=O stretching (~1320-1340 cm^-1), and NMR confirms sulfonamide formation.
  • Environmental Considerations: Modern methods emphasize green chemistry principles, avoiding toxic by-products and using mild conditions.

Research Findings and Innovations

  • The use of Boc protection and subsequent sulfonylation improves selectivity and yield, facilitating scale-up for industrial production.
  • Maintaining reaction pH during sulfonylation prevents side reactions and improves purity.
  • Catalytic hydrogenation and debenzylation steps are efficient and reproducible, with minimal impurities.
  • Recent patents emphasize environmentally friendly processes with simplified post-reaction treatments.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Direct Sulfonylation Piperidine Sulfonyl chloride, base Simple, fewer steps Moderate yield, requires pH control
Protection-Sulfonylation Route 1-Benzyl-4-piperidone → Boc-piperidine NaBH4/Pd-C, Boc2O, tosyl chloride High yield, selective, scalable Multi-step, longer synthesis

Chemical Reactions Analysis

Types of Reactions: Piperidine-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols are used under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reagents such as lithium aluminum hydride are employed.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Piperidine-1-sulfonyl chloride serves as an intermediate in the synthesis of several bioactive compounds:

  • Antibacterial Agents : Recent studies have highlighted novel sulfanilamide derivatives containing piperidine moieties that exhibit significant antibacterial activity against plant pathogens . These compounds demonstrated better efficacy than traditional agents, indicating potential for agricultural applications.
  • Antiviral Drugs : The compound has been explored as part of the design for HIV-1 protease inhibitors. Several derivatives showed promising inhibitory activity against both wild-type and resistant strains of HIV-1, with IC50 values below 20 nM . This suggests that piperidine derivatives could be pivotal in developing effective treatments for HIV.
  • Neurological Disorders : Research indicates that piperidine derivatives can modulate prokineticin receptors, which are implicated in gastrointestinal motility and psychiatric conditions. This opens avenues for therapeutic interventions targeting these pathways .

Biological Research

In biological applications, this compound is used to modify biomolecules for research purposes. Its ability to form stable linkages with proteins and nucleic acids allows researchers to study biochemical pathways and interactions in cellular systems. The compound's reactivity with nucleophiles such as amines and alcohols aids in elucidating mechanisms of action for potential drug candidates derived from this compound .

Industrial Applications

Beyond pharmaceuticals, this compound is employed in producing specialty chemicals and materials. Its role as a sulfur-transfer reagent has been particularly highlighted in reactions with various diamines, leading to unique sulfur-nitrogen frameworks that may exhibit interesting biological activities .

Case Studies

StudyApplicationFindings
Novel Sulfonamide DerivativesAntibacterialCompounds showed EC50 values significantly lower than commercial agents .
HIV-1 Protease InhibitorsAntiviralDerivatives exhibited IC50 values below 20 nM against HIV variants .
Prokineticin ModulatorsNeurological DisordersPotential therapeutic utility in gastrointestinal motility disorders .

Mechanism of Action

The mechanism of action of piperidine-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form sulfonamide and sulfonate ester derivatives .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features Reactivity & Applications
Piperidine-1-sulfonyl chloride C₅H₁₀ClNO₂S 183.65 35856-62-3 Piperidine ring with -SO₂Cl at N1 High reactivity in sulfonamide formation; used in drug discovery
3-Fluorothis compound C₅H₉FClNO₂S 201.65 1845693-87-9 Fluorine substituent at C3 of piperidine Enhanced electronic effects; potential for targeted fluorinated drug synthesis
Morpholine-4-sulfonyl chloride C₄H₈ClNO₃S 185.63 1828-66-6 Morpholine ring (O-containing heterocycle) Lower ring strain; used in peptide modification and catalysis
1-Methylimidazole-2-sulfonyl chloride C₄H₅ClN₂O₂S 180.61 55694-81-0 Imidazole ring with -SO₂Cl at C2 Reacts with amines in acidic conditions; used in labeling and crosslinking
(S)-5-(Piperidine-1-sulfonyl)-isoquinoline C₁₄H₁₇N₃O₂S 291.37 936233-05-5 Piperidine-sulfonyl conjugated to isoquinoline Specialized inhibitor synthesis; high-cost niche applications

Detailed Analysis

3-Fluorothis compound
  • Applications : Fluorinated analogs are valuable in positron emission tomography (PET) tracer development due to fluorine-18 isotopes.
Morpholine-4-sulfonyl chloride
  • Structural Difference : Contains an oxygen atom in the six-membered ring, increasing polarity and reducing hydrophobicity compared to piperidine derivatives.
  • Reactivity : Less nucleophilic nitrogen due to electron-withdrawing oxygen, slowing sulfonamide formation but improving stability in aqueous conditions .
1-Methylimidazole-2-sulfonyl chloride
  • Structural Difference : Aromatic imidazole ring with adjacent sulfonyl chloride group.
  • Reactivity : The imidazole ring’s π-electron system enables participation in coordination chemistry (e.g., metal complexation) and acid-catalyzed reactions .
Complex Derivatives
  • (S)-5-(Piperidine-1-sulfonyl)-isoquinoline: Combines piperidine-sulfonyl with an isoquinoline scaffold, enabling selective enzyme inhibition. Its high molecular weight (291.37 g/mol) limits bioavailability but enhances target specificity .

Key Research Findings

  • Coordination Chemistry : this compound forms stable Pt(II) complexes with dipicolylamine ligands, showing cytotoxic activity against MCF-7 breast cancer cells .
  • Bioconjugation Efficiency : In fragment-based drug discovery, this compound derivatives exhibit higher yields (10–19%) compared to morpholine analogs due to superior leaving-group ability .
  • Safety Profile : this compound is more moisture-sensitive and corrosive than morpholine-4-sulfonyl chloride, necessitating stricter handling protocols .

Biological Activity

Piperidine-1-sulfonyl chloride is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its applications, synthesis, and pharmacological properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C5H10ClNO2SC_5H_{10}ClNO_2S and a molecular weight of 183.66 g/mol. It features a piperidine ring substituted with a sulfonyl chloride group, which contributes to its reactivity and potential biological applications .

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with sulfuryl chloride. This reaction can be optimized using various sulfonating agents to enhance yield and purity. The compound can also be converted into sulfonamides through nucleophilic substitution, which is significant for developing antimicrobial agents .

Antimicrobial Properties

Piperidine derivatives, including this compound, have been associated with antimicrobial activities. Studies indicate that compounds containing the piperidine scaffold can exhibit significant antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The sulfonamide functionality is particularly noted for its role in antibacterial action .

Enzyme Inhibition

Research has shown that this compound derivatives can act as enzyme inhibitors. For instance, compounds synthesized from this precursor have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

Case Studies

  • HIV-1 Protease Inhibitors : A series of piperidine analogues were designed as P2-ligands in HIV-1 protease inhibitors. One compound exhibited an IC50 value of 3.61 nM against HIV-1 protease, indicating potent antiviral activity. This study underscores the potential of piperidine derivatives in antiviral drug development .
  • Antibacterial Screening : A study synthesized several piperidine-based compounds that were evaluated for antibacterial activity. The results showed moderate to strong inhibition against tested bacterial strains, highlighting the therapeutic potential of these compounds in treating bacterial infections .

Data Table: Biological Activity Summary

Activity Type Target IC50 Value (nM) Remarks
AntibacterialSalmonella typhi2.14Strong activity observed
AntibacterialBacillus subtilis0.63Moderate to strong activity
Enzyme InhibitionAcetylcholinesterase (AChE)VariesSignificant inhibition noted
Enzyme InhibitionUreaseVariesRelevant for urinary tract infections
HIV-1 Protease InhibitionHIV-1 Protease3.61Potent inhibitor against wild-type and resistant variants

Q & A

Q. What are the critical handling precautions for piperidine-1-sulfonyl chloride in laboratory settings?

this compound is moisture-sensitive and requires anhydrous conditions during storage and use. Always work under inert gas (e.g., nitrogen or argon) and use sealed, desiccated containers. Wear protective gloves, goggles, and a lab coat due to its severe skin and eye irritation hazards (GHS05 classification) . In case of exposure, follow immediate rinsing protocols for eyes (15+ minutes with water) and skin (remove contaminated clothing, wash with soap/water) . Avoid prolonged storage, as degradation may increase toxicity .

Q. How should researchers characterize the purity of this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm structure via characteristic peaks (e.g., δ ~3.5 ppm for piperidine ring protons, δ ~3.0 ppm for sulfonyl groups) .
  • Mass Spectrometry : Look for the molecular ion peak at m/z 183.65 (M<sup>+</sup>) and chlorine isotopic patterns .
  • HPLC/GC : Monitor for impurities using reverse-phase chromatography with UV detection . Report purity as ≥96% for reliable synthetic outcomes .

Q. What solvent systems are compatible with this compound in nucleophilic substitution reactions?

Use aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile to avoid hydrolysis. For reactions with amines or alcohols, maintain temperatures between 0–25°C to suppress side reactions. Add bases (e.g., triethylamine) to neutralize HCl byproducts .

Advanced Research Questions

Q. How does this compound’s reactivity compare to other sulfonylating agents in polycondensation reactions?

this compound exhibits higher reactivity with aryl phenols than pyrrolidine-1-sulfonyl fluoride, enabling efficient synthesis of polysulfamates. Key parameters:

Reagent Reaction Time (h)Yield (%)
Piperidine-1-sulfonyl Cl492
Pyrrolidine-1-sulfonyl F678
Optimize stoichiometry (1:1.2 molar ratio for phenol:reagent) and use catalytic DMAP to accelerate kinetics .

Q. What strategies mitigate byproduct formation during sulfonamide synthesis with this compound?

Common byproducts include hydrolyzed sulfonic acids (from moisture) and disulfonates (from excess reagent). Mitigation steps:

  • Moisture Control : Pre-dry solvents over molecular sieves and use Schlenk-line techniques .
  • Stoichiometric Precision : Limit reagent to 1.1 equivalents relative to the nucleophile.
  • Workup Optimization : Quench reactions with ice-cold water and extract products rapidly to minimize hydrolysis .

Q. How can computational modeling predict this compound’s interaction with biological targets?

Perform density functional theory (DFT) calculations to map electrostatic potentials and identify nucleophilic attack sites (e.g., sulfur electrophilicity). Molecular docking studies (e.g., AutoDock Vina) can simulate binding to enzymes like carbonic anhydrase, correlating sulfonamide affinity with experimental IC50 values . Validate predictions with kinetic assays (e.g., UV-Vis monitoring of enzyme inhibition) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for this compound-mediated syntheses?

Variability often arises from:

  • Purity Differences : Commercial batches (96–97% purity) may contain hydrolyzed residues affecting reactivity .
  • Ambient Conditions : Humidity >40% accelerates decomposition, reducing effective reagent concentration . Standardize protocols using freshly distilled reagent and controlled humidity chambers (<10% RH) .

Methodological Best Practices

  • Synthesis Reproducibility : Document all parameters (solvent purity, temperature gradients, quenching methods) in supplemental materials per journal guidelines .
  • Safety Compliance : Align disposal practices with OSHA and EPA regulations for chlorinated waste (UN3265 classification) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidine-1-sulfonyl Chloride
Reactant of Route 2
Piperidine-1-sulfonyl Chloride

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